![molecular formula C21H26NO4+ B1257599 Methylnaltrexone [VANDF] CAS No. 916055-93-1](/img/structure/B1257599.png)
Methylnaltrexone [VANDF]
Overview
Description
Methylnaltrexone [VANDF] is a complex organic compound belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and other opioids, and it exhibits significant pharmacological activity, particularly as an opioid receptor antagonist. Its unique structure, characterized by the presence of a cyclopropylmethyl group and an epoxy ring, contributes to its distinct biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylnaltrexone [VANDF] involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Introduction of Functional Groups: Specific functional groups, such as the cyclopropylmethyl and epoxy groups, are introduced through targeted chemical reactions.
Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state of the compound.
Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Purification Systems: Such as high-performance liquid chromatography (HPLC) for final product isolation.
Chemical Reactions Analysis
Types of Reactions
Methylnaltrexone [VANDF] undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis Conditions: Acidic or basic conditions, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Background
Methylnaltrexone is a quaternary derivative of naltrexone, designed to minimize central nervous system effects by not crossing the blood-brain barrier effectively. This property allows it to antagonize peripheral mu-opioid receptors without interfering with central analgesic effects. Approved by the Food and Drug Administration in 2008 under the brand name RELISTOR®, methylnaltrexone is indicated for patients who have not responded adequately to laxative therapy .
Treatment of Opioid-Induced Constipation
The primary application of methylnaltrexone is in managing OIC, a common side effect of opioid therapy, especially in palliative care settings. Clinical studies demonstrate that methylnaltrexone significantly increases the frequency of bowel movements compared to placebo, with a reported rescue-free laxation response in approximately 50% of patients .
Efficacy Overview:
- Dosage : The typical subcutaneous dose ranges from 8 mg for adults weighing less than 62 kg to 12 mg for those over this weight.
- Response Time : Patients often experience bowel movements within 30 minutes to 6 hours post-administration .
Pediatric Use
Recent case studies highlight the successful application of methylnaltrexone in pediatric patients experiencing OIC due to cancer treatments or chronic pain management. For example:
- An 8-year-old girl with neuroblastoma achieved bowel movement within 10 minutes after receiving a single dose of methylnaltrexone while on high-dose morphine .
- A retrospective study involving 15 children treated with methylnaltrexone showed significant improvement in bowel function, emphasizing its potential in younger populations .
Management of Urinary Retention
Emerging evidence suggests that methylnaltrexone may also alleviate opioid-induced urinary retention. A case involving a newborn who developed urinary retention during morphine therapy demonstrated spontaneous urination following a single intravenous dose of methylnaltrexone . This highlights its potential beyond gastrointestinal applications.
Efficacy Studies
A multi-center clinical trial evaluated the efficacy of methylnaltrexone in patients receiving various opioids. The study assessed multiple outcome measures, including:
Table: Summary of Clinical Findings on Methylnaltrexone
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:
Binding to Receptors: The compound binds to the mu-opioid receptor, blocking the binding of endogenous opioids.
Inhibition of Signal Transduction: This binding inhibits the signal transduction pathways associated with pain perception and reward.
Modulation of Neurotransmitter Release: The compound modulates the release of neurotransmitters, reducing pain and addictive behaviors.
Comparison with Similar Compounds
Similar Compounds
Morphine: A potent opioid analgesic with a similar core structure but different functional groups.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Another opioid antagonist used for addiction treatment.
Uniqueness
Methylnaltrexone [VANDF] is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to opioid receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.
Biological Activity
Methylnaltrexone (MNTX), a quaternary derivative of naltrexone, is a μ-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC) in patients with advanced illness. Its unique pharmacological properties allow it to counteract the gastrointestinal effects of opioids without affecting central analgesia, making it a valuable therapeutic agent in palliative care.
Methylnaltrexone acts as a peripherally-acting μ-opioid antagonist . Unlike traditional opioid antagonists, MNTX does not cross the blood-brain barrier due to its quaternary ammonium structure, which limits its central nervous system effects. This property allows MNTX to selectively block opioid receptors in the gastrointestinal tract, thereby reversing opioid-induced decreases in gastric motility and transit time without precipitating withdrawal symptoms or analgesia .
Pharmacokinetics
- Absorption : MNTX is rapidly absorbed with a time to maximum concentration (Tmax) of approximately 30 minutes following subcutaneous administration.
- Distribution : The volume of distribution at steady state is about 1.1 L/kg, with protein binding ranging from 11% to 15% .
- Metabolism : Approximately 60% of MNTX is metabolized, primarily into methyl-6-naltrexol and methylnaltrexone sulfate. Notably, N-demethylation to naltrexone is not significant .
- Elimination : About 85% of the administered radioactivity is excreted unchanged in urine and feces, with a half-life that supports its clinical use in acute settings .
Treatment Outcomes
Clinical trials have demonstrated that MNTX effectively alleviates constipation in patients receiving opioids. For instance, in studies involving palliative care patients, around 50-60% of participants experienced bowel movements within four hours of administration . In a specific trial where subjects received multiple doses over two weeks, response rates were significantly higher for those treated with MNTX compared to placebo (79% vs. 46%) .
Case Studies
A review of literature reveals various case studies highlighting MNTX's effectiveness:
- Postoperative Care : In one study, MNTX was administered to patients recovering from surgery who were experiencing opioid-induced urinary retention. The results indicated that MNTX effectively reversed this condition without affecting miosis induced by opioids .
- Palliative Settings : Another case study reported that patients receiving MNTX for OIC showed rapid improvement in bowel function, which facilitated quicker postoperative discharge and enhanced quality of life during end-of-life care .
Adverse Effects
While generally well-tolerated, MNTX can cause side effects. Common adverse events include abdominal pain and diarrhea; however, serious adverse events are rare. A comprehensive review of clinical trials indicated that most side effects were mild and resolved upon discontinuation of treatment .
Table 1: Summary of Clinical Trials on Methylnaltrexone
Study Type | Population | Dose | Response Rate (%) | Key Findings |
---|---|---|---|---|
Phase III Randomized Trial | Palliative Care Patients | 12 mg subcutaneously | 50-60% | Effective for OIC; rapid bowel movement response |
Open-label Extension | Advanced Illness Patients | As needed | 79% (vs. 46% placebo) | Improved bowel function; enhanced quality of life |
Crossover Study | Healthy Volunteers | 0.45 mg/kg | N/A | Induced miosis; confirmed peripheral activity |
Properties
Key on ui mechanism of action |
Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. |
---|---|
CAS No. |
916055-93-1 |
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
JVLBPIPGETUEET-GAAHOAFPSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Key on ui other cas no. |
916055-93-1 |
solubility |
≥5 mg/mL |
Synonyms |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.